molecular formula C17H34N4O B2396420 N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE CAS No. 1421450-84-1

N-TERT-BUTYL-4-[(2,4-DIMETHYLPIPERAZIN-1-YL)METHYL]PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2396420
CAS No.: 1421450-84-1
M. Wt: 310.486
InChI Key: XODBOMMXLITBOI-UHFFFAOYSA-N
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Description

N-Tert-Butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide is a chemical compound of significant interest in advanced medicinal and organic chemistry research. While specific studies on this exact molecule are not readily available in public literature, its structure suggests strong potential as a key intermediate or building block. Compounds featuring a piperidine core linked to a piperazine moiety via a methylene bridge are extensively utilized in pharmaceutical development . Specifically, this structural motif is recognized for its application in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic strategy for targeted protein degradation . The presence of the tert-butyl carboxamide group and the 2,4-dimethylpiperazine unit enhances the molecule's complexity and potential for specific molecular interactions, making it a valuable scaffold for constructing potential drug candidates. Researchers may employ this compound in the synthesis of more complex molecules, exploration of structure-activity relationships (SAR), or as a precursor in developing biologically active agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only.

Properties

IUPAC Name

N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O/c1-14-12-19(5)10-11-21(14)13-15-6-8-20(9-7-15)16(22)18-17(2,3)4/h14-15H,6-13H2,1-5H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODBOMMXLITBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)NC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a dimethylpiperazine moiety. Its chemical formula is C15H24N4OC_{15}H_{24}N_4O, and it possesses unique properties that may influence its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Recent studies have shown that derivatives of piperidine compounds exhibit anticancer properties. For instance, this compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCancer TypeMechanism of ActionReference
This compoundNon-small cell lung carcinomaInhibition of cell proliferation
Other Piperidine DerivativeOvarian CancerInduction of apoptosis

Neuropharmacological Effects

The compound's structural similarity to known psychoactive substances suggests potential effects on the central nervous system (CNS). Preliminary studies indicate it may possess anxiolytic or antidepressant-like properties.

Case Study: Neuropharmacological Evaluation

A recent study evaluated the effects of this compound in animal models. The findings demonstrated significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders.

Safety and Toxicology

While the biological activities are promising, safety profiles must be assessed through rigorous toxicological studies. Early-stage research indicates moderate toxicity levels; however, comprehensive evaluations are necessary to establish safe dosage ranges for therapeutic use.

Comparison with Similar Compounds

Structural and NMR Characteristics

Key Substituent Effects on NMR Shifts
The carboxamide N-H proton chemical shifts are highly sensitive to substituents. For example:

  • N-p-Fluorophenylcarboxamides exhibit N-H singlets at 6.92–6.44 ppm .
  • N-Isopropyl/N-butylcarboxamides show N-H signals at 4.25–4.50 ppm , likely due to reduced electron withdrawal compared to aryl groups .
  • Tert-butyl carbamates (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) display distinct shifts for acetylated piperidine protons (e.g., δ 1.40–1.45 ppm for tert-butyl) .

The target compound’s tert-butyl carboxamide and 2,4-dimethylpiperazinylmethyl groups would likely produce unique shifts, particularly in the 1.40–1.50 ppm range (tert-butyl) and 2.20–3.50 ppm (piperazine methyl groups), differentiating it from aryl-substituted analogs.

Table 1: Comparative NMR Data

Compound Type N-H Chemical Shift (ppm) Key Substituent Shifts (ppm) Reference
N-p-Fluorophenylcarboxamide 6.92–6.44 Piperidine H2/H6: 2.60–3.10
N-Isopropylcarboxamide 4.25–4.50 Piperidine H2/H6: 2.50–2.90
Tert-butyl carbamate derivatives N/A tert-butyl: 1.40–1.45; Acetyl: 2.05
Target Compound (Predicted) ~4.30–4.60 tert-butyl: 1.40–1.50; Piperazine CH3: 2.20–2.40

Molecular and Physicochemical Properties

Molecular Weight and Solubility

  • ’s tert-butyl piperazine derivative (C24H33N3O2·2HCl) has a molecular weight of 468.46 g/mol .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can high purity be achieved?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. A common approach includes:

  • Coupling reactions (e.g., using tert-butyl carbamate with substituted piperidine intermediates in the presence of a base like triethylamine) .
  • Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures ensures purity >95%. Analytical techniques such as HPLC or TLC monitor reaction progress .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or target specificity. Strategies include:

  • Dose-response profiling : Compare IC50 values under standardized conditions .
  • Receptor binding assays : Use radioligand displacement studies to confirm affinity for neurotransmitter receptors (e.g., serotonin/dopamine pathways) .
  • Control experiments : Validate results with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to isolate structure-activity relationships .

Basic: Which spectroscopic and analytical methods are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns on the piperidine and piperazine rings .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~352.435 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) .

Advanced: What strategies improve the compound’s solubility and stability in biological assays?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations .
  • pH stability : Test buffered solutions (pH 6–8) to prevent hydrolysis of the carboxamide group .
  • Storage : Store lyophilized at –20°C in inert atmospheres to avoid degradation .

Basic: What safety protocols are essential during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How does this compound interact with biological targets, and what are the implications for neuropharmacology?

Methodological Answer:

  • Mechanism : The tert-butyl and piperazine groups enhance lipophilicity, enabling blood-brain barrier penetration. It modulates neurotransmitter receptors (e.g., GPCRs) via competitive inhibition .
  • Functional assays : Electrophysiology (patch-clamp) or calcium imaging quantify ion channel modulation .
  • In vivo models : Test behavioral effects in rodent models of anxiety/depression to validate therapeutic potential .

Basic: How can reaction conditions (e.g., temperature, solvent) be optimized for scalable synthesis?

Methodological Answer:

  • Temperature control : Maintain 0–25°C during coupling reactions to prevent side products .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for solubility, switching to EtOAc for extraction .
  • Catalyst optimization : DMAP or triethylamine improves yields in carbamate formation steps .

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